1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione
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Overview
Description
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione, also known as Curcumin, is a natural compound found in the turmeric plant. It has been used for centuries in traditional medicine to treat various ailments. In recent years, it has gained attention from the scientific community due to its potential therapeutic properties.
Mechanism of Action
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione exerts its effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase. It also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has been shown to modulate various signaling pathways involved in cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell damage. It has also been shown to improve cognitive function, mood, and cardiovascular health. This compound has been shown to have a beneficial effect on various organs, including the brain, liver, and kidneys.
Advantages and Limitations for Lab Experiments
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has several advantages for lab experiments. It is readily available and easy to obtain. It is also relatively inexpensive. This compound has a low toxicity profile, which makes it safe to use in lab experiments. However, curcumin has limitations, including poor bioavailability and stability. It is also difficult to dissolve in water, which makes it challenging to administer in lab experiments.
Future Directions
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has several potential future directions for research. One area of interest is the development of curcumin analogs with improved bioavailability and stability. Another area of interest is the use of curcumin in combination with other compounds to enhance its therapeutic effects. This compound has also been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Future research could focus on the development of curcumin-based therapies for these diseases.
Synthesis Methods
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. Extraction from turmeric is the most common method, which involves grinding the turmeric root and extracting the curcuminoids with a solvent. Chemical synthesis involves the reaction of vanillin and ferulic acid with acetone. Microbial synthesis involves the use of bacteria or fungi to produce curcumin.
Scientific Research Applications
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. It has also been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-3-6-13(7-4-11)16(19)10-17(20)14-9-12(2)5-8-15(14)18/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVOIIUCRKCTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357811 |
Source
|
Record name | 1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88952-37-8 |
Source
|
Record name | 1,3-Propanedione, 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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